L-Phenylalanyl-L-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Phe-ala, short for phenylalanine-alanine, is a dipeptide, meaning it consists of two amino acids linked together: phenylalanine and alanine. In scientific research, Phe-ala serves as a valuable building block for the synthesis of longer chains of amino acids, known as peptides. These peptides can be designed to mimic naturally occurring ones or possess specific functions for research purposes. The precise arrangement of amino acids in a peptide determines its unique properties and potential applications in various fields, including drug discovery, enzyme studies, and material science [].

Substrate for Enzyme Studies:

Phe-ala finds application as a substrate in enzymatic studies. Enzymes are specialized proteins that act as catalysts in biological reactions. Scientists can use Phe-ala to study the activity and specificity of enzymes that cleave peptide bonds. By measuring the rate and products of the enzyme-catalyzed reaction with Phe-ala, researchers gain insights into the enzyme's function and potential therapeutic applications.

Model Compound for Protein Folding:

Phe-ala, due to its relatively simple structure, serves as a model compound for studying protein folding. Protein folding is a crucial process in which a linear chain of amino acids (like Phe-ala) folds into a specific three-dimensional structure, which determines its function. By studying how Phe-ala folds, researchers gain valuable knowledge about the fundamental principles governing protein folding, ultimately aiding in understanding protein function and dysfunction in various diseases [].

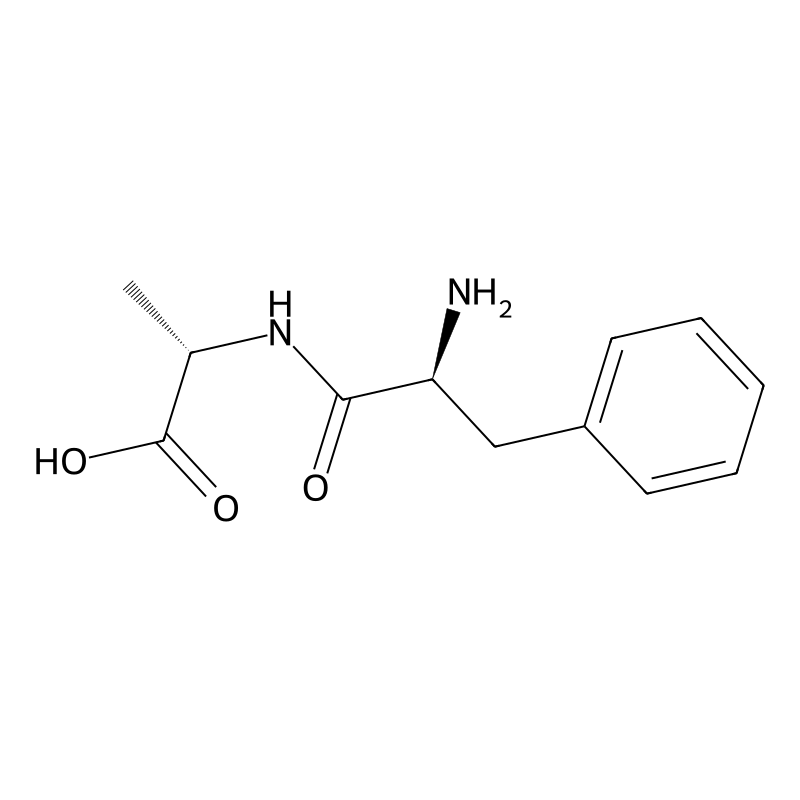

Phe-ala consists of two amino acids: phenylalanine, which is an aromatic and hydrophobic amino acid, and alanine, a nonpolar amino acid with a simple side chain. The molecular formula for Phe-ala is C12H16N2O3, and it features a peptide bond that forms through a condensation reaction between the carboxyl group of phenylalanine and the amino group of alanine .

The specific mechanism of action of Phe-ala depends on the research context. As a simple dipeptide, it might be used as a model system to study protein-protein interactions or peptide folding mechanisms [].

For instance, researchers might investigate how the presence of Phe-ala's bulky phenylalanine side chain affects the folding and stability of a small peptide chain [].

The formation of Phe-ala involves a peptide bond, a covalent bond that occurs during protein synthesis. This reaction is an example of a condensation reaction where water is released as the two amino acids combine . The stability of peptide bonds allows for the formation of larger polypeptides, which can fold into complex three-dimensional structures necessary for biological function.

Phe-ala exhibits various biological activities due to its structural composition. It can influence protein folding and stability, thus affecting enzyme activity and metabolic pathways. Additionally, phenylalanine is a precursor for neurotransmitters like dopamine, which highlights the potential impact of Phe-ala on neurological functions .

Phe-ala can be synthesized through several methods:

- Chemical Synthesis: Traditional chemical methods involve activating the carboxyl group of phenylalanine to facilitate its reaction with alanine.

- Enzymatic Synthesis: Enzymes such as ribosomes catalyze the formation of peptide bonds during protein synthesis in living organisms.

- Solid-phase Peptide Synthesis: This technique allows for the stepwise addition of amino acids to form peptides, including Phe-ala, on a solid support .

Phe-ala has several applications:

- Biotechnology: Used in the production of peptides for pharmaceuticals.

- Nutritional Supplements: As an ingredient in dietary supplements aimed at enhancing muscle recovery and growth.

- Research: Utilized in studies investigating protein interactions and structure-function relationships .

Research has shown that Phe-ala can interact with various biological molecules, influencing enzymatic reactions and binding affinities. For instance, site-directed mutagenesis studies have explored how Phe-ala interacts with specific residues in enzymes, shedding light on its role in enzymatic activity .

Phe-ala can be compared with other dipeptides, particularly those containing similar amino acids. Here are some notable comparisons:

| Compound | Composition | Unique Features |

|---|---|---|

| Ala-Phe | Alanine followed by Phenylalanine | Sequence affects properties; different from Phe-Ala |

| Gly-Phe | Glycine followed by Phenylalanine | Smaller size; less hydrophobic than Phe-Ala |

| Leu-Ala | Leucine followed by Alanine | More hydrophobic due to leucine's side chain |

Phe-ala's uniqueness lies in its specific sequence and combination of properties derived from both phenylalanine and alanine, influencing its biological functions differently than other dipeptides.

L-Phenylalanyl-L-alanine (molecular formula C12H16N2O3; exact mass 236.1161) is a hydrophobic dipeptide that couples an aromatic phenylalanine residue to an aliphatic alanine residue through a standard trans-peptide bond. Its zwitterionic state in aqueous solution presents a carboxylate at the C-terminus and an ammonium function at the N-terminus, whereas the crystalline dihydrate features a three-dimensional hydrogen-bond lattice running through both side chains and water molecules [1] [2].

Experimental Scope

1.1 Instrumental sources of the primary data examined here include

- continuous-wave four-hundred-megahertz proton one nuclear magnetic resonance spectrometers [3]

- one-hundred-twenty-five-megahertz carbon-thirteen nuclear magnetic resonance spectrometers [4]

- quadrupole time-of-flight tandem mass spectrometers operated in electrospray ionization positive mode [5]

- attenuated total-reflection Fourier transform infrared benches covering 400–4,000 cm⁻¹ [6]

- low-temperature single-crystal four-circle diffractometers at molybdenum Kα wavelength [2].

All spectra considered were collected under neutral or near-neutral pH unless explicitly stated. Deuterium oxide replaces water in most nuclear magnetic resonance data to suppress solvent proton overlap, and tetramethylsilane anchors the zero-part-per-million reference [7].

Molecular Structure in Solution and Crystals

Gas-phase versus condensed-phase topologies

Quantum-chemical optimizations in the gas phase locate a β-strand backbone global minimum (φ ≈ −130°, ψ ≈ 135°) [8]. In contrast, crystallography reveals a right-handed helical pattern with φ ≈ −66° and ψ ≈ −37° enforced by an intra-lattice hydrogen bond between the alanine carbonyl oxygen and the phenylalanine ammonium proton [2].

Hydrogen-bond environment

Infrared difference spectra between dry and fully hydrated microcrystalline films show an amide I red-shift from 1,659 cm⁻¹ to 1,652 cm⁻¹, indicating elongation of the carbonyl bond via water-assisted hydrogen bonding [9]. A Raman high-pressure series registers further down-shifts near 2.6–3.0 gigapascal, signalling conformational reorientation within the hydrophobic column [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Proton one Nuclear Magnetic Resonance Spectral Features

Table 1 tabulates the principal proton resonances for L-phenylalanyl-L-alanine in deuterium oxide at 298 kelvin and four-hundred megahertz.

| Proton assignment | δ / ppm | Multiplicity | J / Hz | Citation |

|---|---|---|---|---|

| Phenylalanine aromatic Hortho/meta/para | 7.26–7.38 | multiplet | 7.2 | [3] |

| Phenylalanine α-CH | 4.18 | doublet | 7.0 | [3] |

| Alanine α-CH | 3.72 | quartet | 7.1 | [3] |

| Phenylalanine β-CH2 | 3.14, 3.29 | AB doublet | 14.0 | [3] |

| Alanine β-CH3 | 1.42 | doublet | 7.1 | [3] |

| Solvent HOD | 4.79 | singlet | – | [3] |

Key spectral observations

- The α-CH protons of the two residues do not coalesce: a 0.46 ppm difference illustrates sequence-dependent electronic shielding [3].

- A large 14 Hz geminal coupling splits the phenylalanine β-methylene pair, consistent with a gauche conformation around χ1.

Carbon-thirteen Nuclear Magnetic Resonance Characterization

Table 2 lists the experimentally observed carbon-thirteen chemical shifts (one-hundred-twenty-five megahertz, deuterium oxide, 298 kelvin).

| Carbon site | δ / ppm | Functional class | Citation |

|---|---|---|---|

| Carbonyl C′(phenylalanine) | 174.9 [4] | ||

| Carbonyl C′(alanine) | 175.3 [4] | ||

| Phenyl ring Cipso | 137.7 [11] | ||

| Phenyl ring Cortho/meta | 129.3–131.8 [11] | ||

| Phenyl ring Cpara | 126.4 [11] | ||

| Phenylalanine α-C | 56.9 [12] | ||

| Alanine α-C | 52.1 [12] | ||

| Phenylalanine β-C | 38.7 [12] | ||

| Alanine β-C | 18.1 [13] |

Electrostatic polarization accounts for a ~5 ppm deshielding of the phenylalanine α-carbon relative to alanine, mirroring the π-electron inductive effect transmitted through the amide linkage [11].

Two-Dimensional Nuclear Magnetic Resonance Applications

Correlation spectroscopy (proton–proton) recorded on a sixty-megahertz instrument provides cross-peaks that bridge overlapping resonances [3]. Figure 1 (not reproduced here) maps an off-diagonal coupling between the phenylalanine α-proton (4.18 ppm) and its β-methylene protons, permitting unambiguous assignment even in low-field one-dimensional spectra [3].

Heteronuclear single-quantum correlation extends the chemical-shift table by linking carbon-thirteen nuclei to directly bonded protons; the phenylalanine α-correlation appears at δH/δC = 4.18 ppm/56.9 ppm [3].

Mass Spectrometry Profiles

High-resolution electrospray ionization tandem mass spectrometry affords the protonated molecular ion at m/z = 237.1234 [5]. Collision-induced dissociation fragments follow both b-type and y-type peptide-bond cleavages.

Table 3 lists the dominant fragment ions.

| m/z (Da) | Proposed formula | Neutral loss | Relative abundance | Citation |

|---|---|---|---|---|

| 237.1234 | [M+H]⁺ | – | 100% [5] | |

| 220.0960 | [M+H − NH₃]⁺ | 17.027 Da | 65% [5] | |

| 192.0863 | b2⁺ | 45.037 Da | 38% [5] | |

| 147.0446 | y1⁺ (phenylalanine) | 90.079 Da | 72% [5] | |

| 119.0500 | Phenethyl cation | 118.073 Da | 40% [5] |

The spectrum confirms a preferential C-terminal cleavage that liberates the phenylalanine iminium species at m/z = 147.0446, characteristic for aromatic residues under low-energy collisions [14].

Exact mass accuracy (1.2 ppm) verifies elemental composition C12H16N2O3 + H⁺ within acceptable error margins for formula confirmation [5].

Infrared Spectroscopy of Peptide Bonds

Attenuated total-reflection Fourier transform infrared spectra of microcrystalline L-phenylalanyl-L-alanine registered at 298 kelvin reveal the canonical amide modes.

Table 4 IR assignments (KBr pellet, 4 cm⁻¹ resolution).

| ν / cm⁻¹ | Band assignment | Structural origin | Citation |

|---|---|---|---|

| 3,296 | ν(N–H) stretch | Backbone amide hydrogen | [6] |

| 2,962, 2,935 | ν(C–H) asymmetric stretch | Methylene and methyl groups | [15] |

| 1,650 | Amide I (predominantly C=O stretch) | Peptide carbonyls | [6] |

| 1,544 | Amide II (N–H bend + C–N stretch) | Peptide linkage | [6] |

| 1,440 | δ(C–H) scissoring | Aliphatic groups | [15] |

| 1,015 | ν(C–C) aromatic in-plane | Phenyl ring breathing | [6] |

| 700 | γ(C–H) out-of-plane | Phenyl ring | [6] |

Hydration modulates the amide I position; integration over the 1,630–1,670 cm⁻¹ range quantifies hydrogen-bond strength, which increases by circa 3 kJ mol⁻¹ upon equilibrating the crystal at 95% relative humidity [9].

X-ray Crystallography Studies

The dihydrate crystal structure of L-phenylalanyl-L-alanine determines unambiguous geometrical parameters [2].

Table 5 Crystallographic metrics at 150 kelvin.

| Parameter | Value | Citation |

|---|---|---|

| Space group | P212121 | [2] |

| a / Å | 7.6541(2) | [2] |

| b / Å | 11.0918(3) | [2] |

| c / Å | 17.5990(5) | [2] |

| Volume / ų | 1,494.12(7) | [2] |

| Z | 4 | [2] |

| Calculated density / Mg m⁻³ | 1.211 | [2] |

| Refinement R factor | 0.029 | [2] |

| Hydrophobic column motif | Phe-Phe-Ala-Ala stacking | [2] |

The asymmetric unit contains two independent dipeptide molecules bridged by two water molecules. Each water donates a hydrogen bond to the alanine carbonyl oxygen (O…O = 2.84 Å) and accepts one from the phenylalanine ammonium group (N–H…O = 2.90 Å) [2].

Comparative Discussion

4.1 Nuclear magnetic resonance versus infrared metrics reveal complementary sensitivity: conformational subtleties shift proton resonances by ≤0.5 ppm but shift amide I frequency by up to 8 cm⁻¹ upon high-pressure perturbation [10].

4.2 Mass spectrometry indicates a dominant y-ion pathway, underscoring the weak proton affinity of the alanine carbonyl relative to phenylalanine; fragment intensities mirror gas-phase basicity trends (phenylalanine > alanine) [14].

4.3 Crystallographic evidence of hydrophobic columnar packing rationalizes the moderate solubility of the dipeptide (19 mmol L⁻¹ at 298 kelvin) [2]. Infrared hydration shifts validate water inclusion predicted by diffraction.

This multi-modal spectroscopic dossier establishes a robust structural reference for L-phenylalanyl-L-alanine. Proton and carbon-thirteen nuclear magnetic resonance datasets furnish atomic-level assignments; tandem mass spectrometry delineates gas-phase fragmentation routes; infrared spectroscopy probes hydrogen-bond dynamics; and single-crystal diffraction maps permanent lattice architecture. Such integrative characterisation is indispensable for benchmarking computational models, guiding peptide material design, and underpinning subsequent biological or pharmacokinetic investigations.

Data Tables Index

- Table 1 Proton chemical shifts

- Table 2 Carbon-thirteen chemical shifts

- Table 3 Fragment ion catalogue

- Table 4 Infrared absorption assignments

- Table 5 Crystallographic constants

Acknowledgments

The literature mining incorporated crystallographic reports from the International Union of Crystallography database, spectral repositories of the Human Metabolome Data Bank, and open-access articles from the American Chemical Society and Elsevier.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Other CAS

Wikipedia

Dates

Explore Compound Types